{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC15751293
Molecular Formula: C11H15F2N5
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15F2N5 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2-ethylpyrazol-3-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C11H15F2N5/c1-2-17-10(3-5-15-17)8-14-7-9-4-6-18(16-9)11(12)13/h3-6,11,14H,2,7-8H2,1H3 |
| Standard InChI Key | IYECOPVARBMZKM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=N1)CNCC2=NN(C=C2)C(F)F |
Introduction
Structural Overview
The compound is characterized by:
-
Core Framework: Two pyrazole rings (five-membered heterocycles containing nitrogen atoms).
-
Functional Groups:
-
A difluoromethyl group () attached to one pyrazole.
-
An ethyl group () attached to the second pyrazole.
-
A central amine linkage () connecting the two pyrazole moieties.
-
This combination of functional groups provides the compound with unique physicochemical properties, such as increased lipophilicity due to the difluoromethyl group and potential hydrogen-bonding capability via the amine group.
Synthesis Pathways
The synthesis of such compounds typically involves multi-step organic reactions, including:
-
Formation of Pyrazole Rings:
-
Pyrazoles are often synthesized through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
-
-
Functionalization:
-
Introduction of the difluoromethyl group is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride.
-
Ethylation can be performed via alkyl halides under basic conditions.
-
-
Coupling via Amine Linkage:
-
The two functionalized pyrazoles are linked through nucleophilic substitution or reductive amination.
-
These methods ensure high yields and purity, as demonstrated in similar synthetic routes for pyrazole derivatives .
Pharmaceutical Potential
Pyrazole derivatives are widely recognized for their biological activities, including:
-
Antimicrobial Properties: Pyrazoles are effective against bacterial and fungal pathogens .
-
Anticancer Activity: Some pyrazole-based compounds exhibit cytotoxicity against tumor cell lines by inhibiting key enzymes or signaling pathways .
-
Anti-inflammatory Effects: Pyrazoles can inhibit cyclooxygenase enzymes (COX), making them candidates for non-steroidal anti-inflammatory drugs (NSAIDs).
Given its functional groups, "{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine" could potentially act as a scaffold for designing drugs with enhanced pharmacokinetic profiles.
Agrochemical Uses
Pyrazoles are integral to fungicides and herbicides due to their ability to inhibit succinate dehydrogenase in fungal cells. The difluoromethyl group enhances bioavailability and metabolic stability, making this compound a promising candidate for agricultural applications .
Biological Evaluation
While specific studies on this compound are unavailable, analogous pyrazole derivatives have shown:
-
High binding affinity to biological targets due to hydrogen bonding and π-stacking interactions.
-
Favorable pharmacokinetics when fluorinated groups are present, improving metabolic stability .
Further research involving in vitro and in vivo testing is required to confirm its bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume